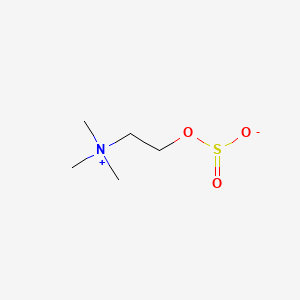
Tetrabutyl benzene-1,2,4,5-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutyl benzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C26H38O8 and a molecular weight of 478.5751 g/mol . . This compound is characterized by its four ester functional groups attached to a benzene ring, making it a tetracarboxylate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrabutyl benzene-1,2,4,5-tetracarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to remove water formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and efficient separation techniques like distillation are employed to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzene-1,2,4,5-tetracarboxylic acid.
Reduction: Tetrabutyl benzene-1,2,4,5-tetraol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrabutyl benzene-1,2,4,5-tetracarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tetrabutyl benzene-1,2,4,5-tetracarboxylate depends on its application:
In Coordination Chemistry: The ester groups coordinate with metal ions to form stable complexes and frameworks.
In Biological Systems: The compound interacts with cellular components, potentially disrupting cell membranes or interfering with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Benzene-1,2,4,5-tetracarboxylic acid: The parent acid of tetrabutyl benzene-1,2,4,5-tetracarboxylate.
Tetraethyl benzene-1,2,4,5-tetracarboxylate: An ester with ethyl groups instead of butyl groups.
Tetramethyl benzene-1,2,4,5-tetracarboxylate: An ester with methyl groups instead of butyl groups.
Uniqueness: this compound is unique due to its longer butyl chains, which can influence its solubility, reactivity, and the properties of the materials it forms. This makes it particularly useful in applications requiring specific solubility and flexibility characteristics .
Eigenschaften
CAS-Nummer |
2451-79-8 |
|---|---|
Molekularformel |
C26H38O8 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
tetrabutyl benzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C26H38O8/c1-5-9-13-31-23(27)19-17-21(25(29)33-15-11-7-3)22(26(30)34-16-12-8-4)18-20(19)24(28)32-14-10-6-2/h17-18H,5-16H2,1-4H3 |
InChI-Schlüssel |
REPPSPNSOPYUCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC(=C(C=C1C(=O)OCCCC)C(=O)OCCCC)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-methanone](/img/structure/B13744928.png)

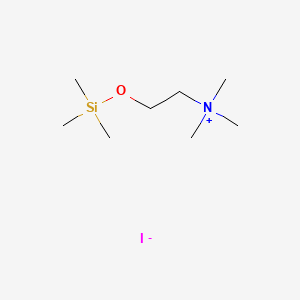

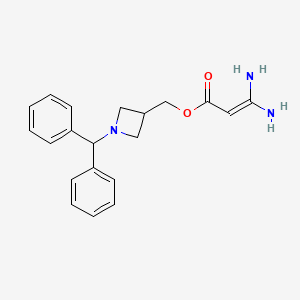
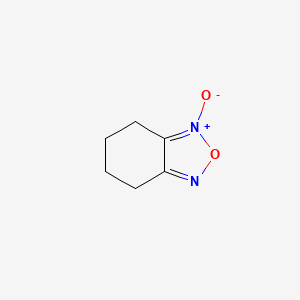
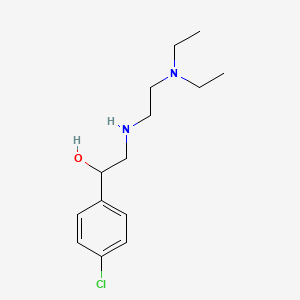

![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
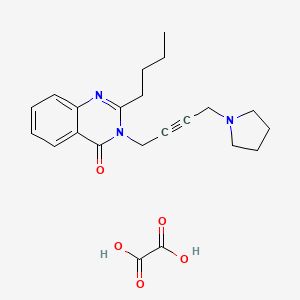
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)

